molecular formula C10H12O B3114405 2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)- CAS No. 20107-40-8

2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-

Cat. No.: B3114405
CAS No.: 20107-40-8
M. Wt: 148.2 g/mol
InChI Key: JWQYZECMEPOAPF-JTQLQIEISA-N
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Description

2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)- is a chemical compound with the molecular formula C10H12O. It is a derivative of naphthalene, where the hydroxyl group is attached to the second carbon of the tetrahydronaphthalene ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)- can be achieved through several synthetic routes. One common method involves the reduction of 2-naphthol using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions. Industrial production methods may involve similar hydrogenation processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated naphthalenes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

    Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include naphthoquinones, substituted naphthalenes, and esters.

Scientific Research Applications

2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)- can be compared with other similar compounds such as:

    1-Naphthalenol, 1,2,3,4-tetrahydro-: This isomer differs in the position of the hydroxyl group, which is attached to the first carbon of the tetrahydronaphthalene ring.

    2-Naphthol: This compound lacks the tetrahydro structure and has a hydroxyl group directly attached to the naphthalene ring.

    1,2-Naphthalenediol, 1,2,3,4-tetrahydro-: This compound has two hydroxyl groups attached to the tetrahydronaphthalene ring.

The uniqueness of 2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)- lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

(2S)-1,2,3,4-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQYZECMEPOAPF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-
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2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-
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2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-

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